

Discovery and history of paraquat as a herbicide

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Compound Name: *4,4'-Bipyridinium dichloride*

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An In-depth Technical Guide to the Discovery and History of Paraquat as a Herbicide

Abstract

Paraquat (N,N'-dimethyl-4,4'-bipyridinium dichloride) is a non-selective, fast-acting contact herbicide that has been a cornerstone of global agriculture for over six decades. Its journey from a chemical synthesis in the late 19th century to a widely used agrochemical is a compelling narrative of scientific observation, targeted research, and biochemical elucidation. This guide provides a technical overview of the key milestones in paraquat's history, from its initial synthesis and the discovery of its unique redox properties to the pivotal research at Imperial Chemical Industries (ICI) that unveiled its potent herbicidal activity. We will delve into the biochemical mechanism of action, detailing the process of redox cycling within plant chloroplasts, and outline the experimental methodologies that validated its function. This document is intended for researchers and scientists in the fields of agrochemistry, plant science, and toxicology, offering a comprehensive look at the scientific foundations of one of the world's most significant herbicides.

The Genesis of a Molecule: Early Synthesis and Unveiling Redox Properties

The story of paraquat begins not in a quest for a weedkiller, but in the realm of fundamental organic chemistry. In 1882, Austrian chemist Hugo Weidel and his student M. Russo first synthesized the compound they named N,N'-dimethyl-4,4'-bipyridinium, initially as an iodide salt.^{[1][2][3][4]} For over half a century, this molecule remained a chemical curiosity, its unique biological potential completely unrecognized.

The first hint of its special properties emerged in 1933, when scientists Michaelis and Hill discovered its remarkable reduction-oxidation (redox) characteristics.[2][3][4][5] They observed that the paraquat dication (PQ^{2+}) could readily accept an electron to form a stable, intensely colored blue radical cation ($\text{PQ}^{\bullet+}$).[5] This property led to its use as a redox indicator, under the name methyl viologen.[1][5] This seemingly niche characteristic—the ability to easily accept and donate an electron—was the very trait that would later define its immense biological activity.

The Jealott's Hill Revelation: From Redox Indicator to Potent Herbicide

The transformative moment for paraquat occurred in the mid-1950s at the Imperial Chemical Industries (ICI) research station at Jealott's Hill in Berkshire, UK, a hub of agrochemical innovation.[1] Scientists, including William R. Boon, were investigating the biological properties of bipyridyl compounds. In 1955, the ICI team discovered the potent, fast-acting herbicidal properties of the bipyridylum family, including paraquat and the related compound diquat.[1][3][6][7]

They observed that upon application, green plant tissue underwent rapid desiccation and necrosis, with visible effects often appearing within hours.[7][8][9] This discovery marked a paradigm shift. Unlike the existing hormone-based herbicides that induced systemic growth disruptions, paraquat acted as a potent, non-selective "chemical hoe," killing a wide spectrum of annual grasses and broad-leaved weeds on contact.[1] A crucial advantage noted early on was its rapid inactivation upon contact with soil clays, which meant crops could be planted almost immediately after weed clearing without fear of root uptake of the herbicide.[1]

| Milestone | Year | Key Scientists/Institution | Significance |
|----------------------------------|------|------------------------------------|---|
| Initial Synthesis | 1882 | Hugo Weidel & M. Russo | First creation of the 1,1'-dimethyl-4,4'-bipyridinium salt.[1][2][4] |
| Redox Properties Discovered | 1933 | Michaelis & Hill | Identified the molecule as a redox indicator (methyl viologen).[2][3][4] |
| Herbicidal Properties Discovered | 1955 | ICI at Jealott's Hill (W.R. Boon) | Unveiled its potent, fast-acting, non-selective herbicidal activity.[1][6][7] |
| First Commercial Sale | 1962 | Imperial Chemical Industries (ICI) | Marketed under the trade name Gramoxone.[1][3][4] |
| First U.S. Registration | 1964 | - | Paraquat is registered for use in the United States.[6][10] |

Mechanism of Action: A Detailed Biochemical Perspective

The efficacy of paraquat lies in its ability to subvert the primary energy-capturing process in plants: photosynthesis. Its mode of action is a classic example of lethal synthesis, where a foreign compound hijacks a native biological pathway with devastating consequences.

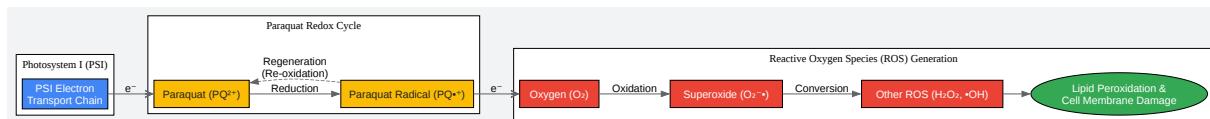
Paraquat is classified as a Photosystem I (PSI) electron diverter.[8]

The process unfolds in the chloroplasts and is light-dependent:

- **Uptake and Reduction:** As a dication (PQ^{2+}), paraquat is readily absorbed by the green parts of plants.[10] Within the chloroplast, it intercepts electrons from the electron transport chain,

specifically from the ferredoxin acceptor in Photosystem I.[11] This reduces the paraquat dication to its radical cation form ($\text{PQ}^{\bullet+}$).

- Redox Cycling and ROS Generation: The paraquat radical is unstable in the presence of oxygen. It rapidly donates its newly acquired electron to molecular oxygen (O_2), regenerating the original paraquat dication (PQ^{2+}) and forming a highly reactive superoxide anion ($\text{O}_2^{\bullet-}$). This allows the regenerated PQ^{2+} to immediately accept another electron from PSI, creating a continuous, catalytic cycle.
- Oxidative Stress and Cellular Destruction: The massive and uncontrolled production of superoxide anions overwhelms the plant's natural antioxidant defenses. Superoxide is further converted into other more damaging reactive oxygen species (ROS), such as hydrogen peroxide (H_2O_2) and the hydroxyl radical ($\bullet\text{OH}$). These ROS initiate a cascade of lipid peroxidation, destroying the integrity of cell membranes.[8][12] This membrane rupture leads to leakage of cellular contents and rapid dehydration of the tissue, resulting in the characteristic wilting and "burning" effect.[7][10][12]



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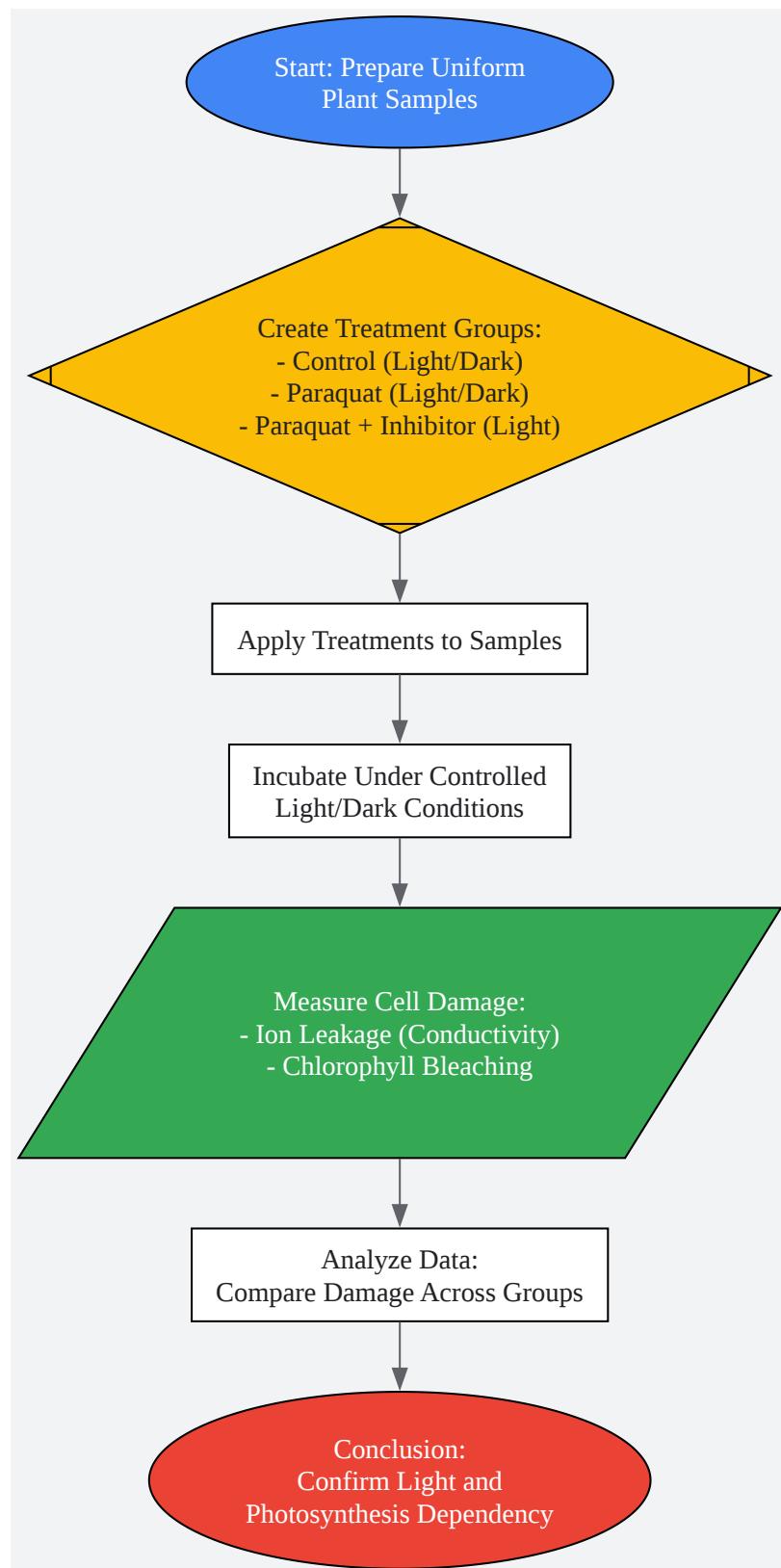
Caption: Biochemical mechanism of paraquat, illustrating the redox cycle that diverts electrons from Photosystem I to generate destructive reactive oxygen species (ROS).

Elucidating Herbicidal Action: Key Experimental Approaches

Validating paraquat's mechanism of action required a series of targeted experiments designed to isolate and measure different aspects of its effect on plant physiology. The causality behind these choices was to systematically prove the light-dependent, photosynthesis-linked, and oxidative-stress-mediated nature of its activity.

Representative Experimental Protocol: Assessing Light-Dependency and Photosynthetic Linkage

- Plant Material: Prepare uniform sets of a fast-growing weed species (e.g., *Lemna minor* - duckweed) or leaf discs from a susceptible plant.
- Treatment Groups:
 - Control (no treatment) in light.
 - Control (no treatment) in dark.
 - Paraquat solution in light.
 - Paraquat solution in dark.
 - Paraquat solution + DCMU (a known photosynthesis inhibitor) in light.
- Application: Float leaf discs or duckweed in the respective solutions.
- Incubation: Place the "light" groups under controlled illumination and temperature. Place the "dark" groups in complete darkness.
- Endpoint Measurement: After a set period (e.g., 24 hours), assess cell damage. A common method is to measure chlorophyll leakage (bleaching) via spectrophotometry or to quantify ion leakage from cells into the surrounding medium using a conductivity meter.
- Expected Outcome: Significant cell damage (high conductivity/low chlorophyll) would only be observed in the "Paraquat solution in light" group. The "dark" and "DCMU" groups would show minimal damage, validating that both light and an active photosynthetic electron transport chain are required for toxicity.

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Caption: A generalized experimental workflow to validate the core mechanism of action for paraquat, focusing on its dependency on light and active photosynthesis.

Commercialization and Agricultural Impact

Following the discovery at Jealott's Hill, ICI moved to commercialize its finding. In 1962, paraquat was launched under the trade name Gramoxone.^{[1][3][4]} Its rapid, non-selective action and unique soil-inactivation properties made it an invaluable tool for modern agriculture. ^[1] It became a key component in the development of no-till or conservation tillage farming practices, which reduce soil erosion by allowing farmers to kill weeds and plant new crops without plowing the land.^[1] Paraquat is also widely used as a desiccant or defoliant to aid in the harvesting of crops like cotton and soybeans.^{[8][10]} Today, it remains one of the most widely used herbicides globally, particularly for managing weeds that have developed resistance to other herbicides like glyphosate.^{[1][11]}

Conclusion

The history of paraquat is a testament to the trajectory of scientific discovery, where a compound synthesized for one purpose can find a revolutionary application in an entirely different field decades later. From its obscure origins in 19th-century chemistry, the identification of its redox potential provided the crucial clue to its biological power. The targeted research at Imperial Chemical Industries translated this chemical property into a practical and powerful agricultural tool. The elucidation of its biochemical mechanism—the elegant and lethal subversion of photosynthesis—stands as a cornerstone in the science of herbicides. Understanding this discovery pathway provides critical insights for the ongoing development of novel crop protection solutions.

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